molecular formula C11H10N2S B071831 3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide CAS No. 175276-79-6

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

Cat. No. B071831
CAS RN: 175276-79-6
M. Wt: 202.28 g/mol
InChI Key: LKZUYCBQOPNMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” is a chemical compound with the molecular formula C11H10N2S . It is also known by other names such as “3-(PYRROL-1-YL)THIOBENZAMIDE”, “3-(1H-Pyrrol-1-yl)thiobenzamide”, and "3-(1H-pyrrol-1-yl)benzothioamide" .

Scientific Research Applications

Anticancer Activity

The compound has been studied for its potential anticancer activity. A series of N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides were synthesized and evaluated for their anticancer activity on HeLa, HCT-116, and MCF-7 human tumor cell lines . The compound promoted cell cycle arrest in the G2/M phase in cancer cells, induced caspase activity, and increased the population of apoptotic cells .

Fungicidal Properties

Pyrrole derivatives, such as “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide”, have been widely described for their diverse therapeutic applications as fungicides .

Antibacterial Activity

These compounds also have potential applications as antibiotics, providing a possible avenue for the treatment of bacterial infections .

Anti-inflammatory Uses

Pyrrole derivatives have been used as anti-inflammatory agents, which could potentially be applied in the treatment of conditions characterized by inflammation .

Anti-tubercular Agents

These compounds have been described for their potential use as anti-tubercular agents .

Cholesterol Reduction

Pyrrole derivatives have been used in the development of drugs aimed at reducing cholesterol levels .

Immunosensor Development

The compound has been used in the development of an immunosensor for the ultra-sensitive detection of calreticulin (CALR), a biomarker in human serum samples . The immunosensor showed a linear response to CALR concentrations in the range of 0.015–60 pg/mL, with a very low detection limit (4.6 fg/mL) and good sensitivity .

Cannabinoid Receptor Affinity

The compound has been studied for its affinity to cannabinoid receptors, which could have implications in the treatment of various conditions .

Future Directions

The future directions for research on “3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide” could include detailed studies on its synthesis, structural analysis, reactivity, mechanism of action, and physical and chemical properties. Additionally, its potential applications in medicinal chemistry, particularly as an anticancer agent, could be explored further .

properties

IUPAC Name

3-pyrrol-1-ylbenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2S/c12-11(14)9-4-3-5-10(8-9)13-6-1-2-7-13/h1-8H,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZUYCBQOPNMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384043
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1h-Pyrrol-1-yl)benzene-1-carbothioamide

CAS RN

175276-79-6
Record name 3-(1H-Pyrrol-1-yl)benzene-1-carbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.